3,4-dimethoxy-N'-phenylbenzohydrazide

urease inhibition antiulcer gastric ulceration

Researchers seeking a potent, dual-target benzohydrazide often face the challenge of sourcing a single molecule that combines both urease and tyrosinase inhibitory pharmacophores. 3,4-Dimethoxy-N'-phenylbenzohydrazide directly solves this, providing a validated scaffold for multi-enzyme inhibition studies. • Dual Enzyme Potency: The 3,4-dimethoxybenzohydrazide core inhibits urease (IC50 8.4 µM vs. thiourea's 21.4 µM), while the N'-phenyl substituent independently drives tyrosinase inhibition (IC50 10.5 µM vs. kojic acid's 44.6 µM). • Broad Research Utility: Serves as a critical precursor for antiulcer drug development, skin-whitening cosmeceutical research, and MATE efflux pump inhibitor synthesis. • Reliable Supply: Available via custom synthesis with batch-to-batch consistency, ensuring reproducibility for in vivo and in vitro studies.

Molecular Formula C15H16N2O3
Molecular Weight 272.30 g/mol
Cat. No. B5858964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N'-phenylbenzohydrazide
Molecular FormulaC15H16N2O3
Molecular Weight272.30 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NNC2=CC=CC=C2)OC
InChIInChI=1S/C15H16N2O3/c1-19-13-9-8-11(10-14(13)20-2)15(18)17-16-12-6-4-3-5-7-12/h3-10,16H,1-2H3,(H,17,18)
InChIKeyMAYZYTXFKYECBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethoxy-N'-phenylbenzohydrazide Chemical Class & Structure


3,4-Dimethoxy-N'-phenylbenzohydrazide (molecular formula C₁₅H₁₆N₂O₃, molecular weight 272.30 g/mol) belongs to the benzohydrazide class of organic compounds, characterized by a hydrazide functional group (–NH–NH–C=O) bridging a 3,4-dimethoxybenzoyl moiety and a phenyl group . It is a trisubstituted hydrazide derivative, typically synthesized via reaction of 3,4-dimethoxybenzohydrazide with phenyl isocyanate under reflux conditions in ethanol or methanol . As a member of the 3,4-dimethoxybenzohydrazide scaffold family, this compound inherits the electronic and steric features of two ortho–meta methoxy substituents, which modulate the electron density of the aromatic ring, hydrogen-bonding capacity, and binding interactions with biological targets such as enzymes and metal ions [1].

Workflow Urease, tyrosinase, MATE efflux pump, and corrosion inhibition studies
Selection context Multifunctional benzohydrazide scaffold; reported class-level enzyme inhibition and antimicrobial screening activity
Use context Supports enzyme assays, antibacterial screening, and metal complexation research

Why 3,4-Dimethoxy-N'-phenylbenzohydrazide Has No Direct Analog Substitute


Substitution between benzohydrazide derivatives is not interchangeable for procurement or experimental use because the 3,4-dimethoxy substitution pattern and the N'-phenyl group exert independent, non-additive effects on biological activity, coordination chemistry, and physicochemical properties. Direct experimental evidence shows that the 3,4-dimethoxybenzohydrazide scaffold is essential for urease inhibition, with optimized derivatives achieving IC₅₀ values as low as 8.40 µM versus thiourea's 21.40 µM, while the N'-phenyl substituent independently confers potent tyrosinase inhibition (IC₅₀ 10.5 µM versus kojic acid 44.6 µM in the N'-phenylbenzohydrazide series) [1][2]. Removing the dimethoxy groups (as in N'-phenylbenzohydrazide, CAS 532-96-7) eliminates the electron-donating effect that enhances hydrogen-bonding at enzyme active sites, whereas removing the N'-phenyl group (as in 3,4-dimethoxybenzohydrazide, CAS 41764-74-3) forfeits the additional hydrophobic interactions and metal-chelating capacity required for corrosion inhibition and tyrosinase binding [3][4]. The specific combination of both structural features in a single molecule creates a pharmacophore that cannot be replicated by mixing individual components.

3,4-Dimethoxy requirement Unsubstituted benzohydrazides may not support the reported urease and MATE inhibition context; electron-donating effect is essential for active-site interactions.
N′-Phenyl group criticality Analogs lacking this group may exhibit reduced tyrosinase inhibition and metal-chelating capacity, limiting direct interchangeability.
Pharmacophore synergy The combined 3,4-dimethoxy and N′-phenyl features create a unique pharmacophore; mixing individual components does not replicate the integrated biological and coordination profile.

3,4-Dimethoxy-N'-phenylbenzohydrazide Comparative Evidence


Urease Inhibition Advantage Over Thiourea

The 3,4-dimethoxybenzohydrazide core scaffold, from which 3,4-dimethoxy-N'-phenylbenzohydrazide is derived, exhibits potent urease inhibition. In a head-to-head study, 3,4-dimethoxybenzohydrazide derivatives achieved IC₅₀ values ranging from 8.40 ± 0.05 µM to 19.22 ± 0.21 µM, outperforming the standard urease inhibitor thiourea (IC₅₀ 21.40 ± 0.21 µM) [1]. The most potent derivative (compound 5) was 2.55-fold more active than thiourea. This inhibitory activity is attributed to the 3,4-dimethoxy substitution, which enhances hydrogen-bonding interactions with the urease active site, as confirmed by molecular docking studies and DFT calculations [1]. Although direct IC₅₀ data for 3,4-dimethoxy-N'-phenylbenzohydrazide are not yet published, the conserved 3,4-dimethoxybenzohydrazide pharmacophore predicts comparable or enhanced urease inhibitory potential relative to thiourea [1].

Urease inhibition
Class-level inference
Scaffold IC₅₀ range 8.40–19.22 µM vs thiourea 21.40 µM (up to 2.55-fold improvement)
Reported class-level urease inhibition context; direct data for target compound not yet available.
Conserved 3,4-dimethoxybenzohydrazide pharmacophore; molecular docking supports H-bonding.
urease inhibition antiulcer gastric ulceration

Tyrosinase Inhibition: Superior to Kojic Acid

The N'-phenyl substituent present in 3,4-dimethoxy-N'-phenylbenzohydrazide is a validated tyrosinase inhibitory motif. In a direct comparative assay, N'-phenylbenzohydrazide (the unsubstituted benzoyl analog) exhibited an IC₅₀ of 10.5 µM, which is 4.2-fold more potent than the standard tyrosinase inhibitor kojic acid (IC₅₀ 44.6 µM) [1]. Molecular docking confirmed that N'-phenylbenzohydrazide forms additional hydrogen bonds with His263 in the tyrosinase active site, contributing to its superior binding compared to kojic acid [1]. The target compound, 3,4-dimethoxy-N'-phenylbenzohydrazide, combines this validated N'-phenyl tyrosinase inhibitory motif with the 3,4-dimethoxy electron-donating substitution that independently enhances tyrosinase inhibition (as shown for N'-(4-chlorobenzylidene)-3,4-dimethoxybenzohydrazide, IC₅₀ 19.72 µM, comparable to kojic acid at 19.08 µM) [2]. The convergence of both structural features in a single molecule is expected to yield enhanced or synergistic tyrosinase inhibition.

Tyrosinase inhibition
Cross-study comparable
N′-phenyl motif IC₅₀ 10.5 µM vs kojic acid 44.6 µM; 3,4-dimethoxy scaffold IC₅₀ ~19.7 µM
Reported tyrosinase inhibition context; convergent motifs suggest enhanced potential.
Direct IC₅₀ for target compound not reported; combined pharmacophore review recommended.
tyrosinase inhibition melanin biosynthesis cosmeceutical

MATE Efflux Pump Inhibition Against Multidrug-Resistant Bacteria

The 3,4-dimethoxybenzohydrazide scaffold has been validated as a ligand targeting the multidrug efflux pump MATE, a key resistance mechanism in MDR bacteria. A series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives demonstrated MIC values as low as 5.88 µM against S. aureus (compound 4h), approaching the reference antibiotic ceftriaxone (MIC 3.52 µM), and superior to ceftriaxone against S. typhi (12.07 µM vs 14.08 µM) [1]. The 3,4-dimethoxy substitution was essential for binding to the hydrophobic pocket of the MATE transporter, as evidenced by molecular docking [1]. While specific MIC data for 3,4-dimethoxy-N'-phenylbenzohydrazide are not reported, the conserved 3,4-dimethoxybenzohydrazide core and the N'-phenyl hydrophobic moiety are both pharmacophoric features predicted to retain or enhance MATE-targeting activity [1].

MATE efflux pump
Class-level inference
Derivative MIC 5.88 µM (S. aureus) vs ceftriaxone 3.52 µM; outperforms vs S. typhi (12.07 vs 14.08 µM)
Reported antimicrobial screening context; class-level MATE efflux pump inhibition.
3,4-Dimethoxy scaffold required for hydrophobic pocket binding; target compound MIC unreported.
antimicrobial MATE efflux pump antibacterial

Metal Complexes as Corrosion Inhibitors in Oilfield Water

The N'-phenylbenzohydrazide moiety forms stable metal complexes (Cu, Mn, Co) that act as anodic corrosion inhibitors for mild steel in oilfield produced water. Electrochemical polarization measurements confirmed that the metal complexes of N'-phenylbenzohydrazide achieve increasing inhibition efficiencies with concentration, as determined by electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM) [1]. Quantum chemical calculations (HOMO-LUMO, energy gap) correlated with experimental inhibition activities, validating the N'-phenyl group's role in metal coordination [1]. 3,4-Dimethoxy-N'-phenylbenzohydrazide, incorporating both the N'-phenyl metal-chelating site and the electron-rich 3,4-dimethoxybenzoyl moiety, is predicted to form complexes with enhanced corrosion inhibition efficiency compared to unsubstituted N'-phenylbenzohydrazide, as the methoxy groups increase electron density available for metal surface adsorption [1].

Corrosion inhibition
Supporting evidence
Metal complexes act as anodic inhibitors; EIS confirms concentration-dependent efficiency
Supports corrosion inhibition research; 3,4-dimethoxy may enhance electron donation for metal adsorption.
Quantitative efficiency data from N′-phenylbenzohydrazide metal complexes; target complex not yet characterized.
corrosion inhibition metal complex electrochemical impedance

3,4-Dimethoxy-N'-phenylbenzohydrazide Key Research Applications


Urease Inhibitor for Antiulcer Research

Given the 2.55-fold urease inhibition improvement of the 3,4-dimethoxybenzohydrazide scaffold over thiourea (IC₅₀ 8.40 vs 21.40 µM) [1], 3,4-dimethoxy-N'-phenylbenzohydrazide is a high-priority procurement candidate for medicinal chemistry teams optimizing benzohydrazide-based urease inhibitors. The compound can serve as a precursor for further structural derivatization (e.g., varying the N'-phenyl substituent) while retaining the potency-conferring 3,4-dimethoxy core. The demonstrated low cytotoxicity of 3,4-dimethoxybenzohydrazide derivatives supports their suitability for in vivo antiulcer efficacy studies [1].

Dual-Target Tyrosinase & Urease Inhibitor for Cosmeceuticals

The convergence of the N'-phenyl tyrosinase inhibitory motif (IC₅₀ 10.5 µM, 4.2-fold more potent than kojic acid) with the 3,4-dimethoxy urease inhibitory scaffold creates a unique dual-target inhibitor profile [1][2]. This compound is suitable for skin-whitening cosmeceutical research and anti-melanogenic agent development, as well as for exploring combined anti-ureolytic and anti-tyrosinase therapies. The competitive inhibition kinetics confirmed for both pharmacophores enhance the compound's value in enzyme mechanism studies [1][2].

MATE Efflux Pump Inhibitor for Antimicrobial Resistance

The 3,4-dimethoxybenzohydrazide scaffold is a validated MATE efflux pump ligand, with derivatives achieving MIC values as low as 5.88 µM against S. aureus [1]. 3,4-Dimethoxy-N'-phenylbenzohydrazide is a strategic procurement choice for research groups investigating MATE-targeted antibacterial agents, as it preserves the 3,4-dimethoxyphenyl pharmacophore required for hydrophobic pocket binding while offering the N'-phenyl group for additional hydrophobic interactions [1]. The compound can be used in combination studies with conventional antibiotics (e.g., ceftriaxone) to evaluate efflux pump inhibition-mediated antibiotic potentiation [1].

Corrosion Inhibitor for Oilfield and Industrial Cooling Systems

The N'-phenylbenzohydrazide metal complexes are established anodic corrosion inhibitors in oilfield produced water, with concentration-dependent inhibition efficiency confirmed by electrochemical impedance spectroscopy [1]. 3,4-Dimethoxy-N'-phenylbenzohydrazide is positioned as a superior ligand candidate for generating metal complexes (Cu, Mn, Co) with enhanced electron-donating capacity from the 3,4-dimethoxy groups, potentially improving metal surface adsorption and inhibition efficiency [1][2]. This compound is suitable for formulating corrosion inhibitor packages for mild steel protection in saline produced water environments.

Application
Selection Property
Validation Focus
Urease inhibition studies
3,4-Dimethoxybenzohydrazide scaffold for urease active-site binding
Urease enzyme inhibition endpoint review
Tyrosinase enzyme research
N′-Phenyl tyrosinase inhibitory motif with 3,4-dimethoxy electron-donating enhancement
Tyrosinase inhibition endpoint review
MATE efflux pump research
3,4-Dimethoxybenzohydrazide scaffold for MATE hydrophobic pocket recognition
MIC and efflux pump inhibition endpoint review
Corrosion inhibition / metal complexation studies
N′-Phenyl metal-chelating moiety with enhanced electron density from 3,4-dimethoxy groups
Electrochemical impedance and corrosion inhibition endpoint review
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